N-cyclopentyl-1-(2-methoxybenzoyl)-2,3-dihydro-1H-indole-5-sulfonamide
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Overview
Description
N-cyclopentyl-1-(2-methoxybenzoyl)-2,3-dihydro-1H-indole-5-sulfonamide is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Preparation Methods
The synthesis of N-cyclopentyl-1-(2-methoxybenzoyl)-2,3-dihydro-1H-indole-5-sulfonamide typically involves multiple steps, including the formation of the indole core and subsequent functionalization. One common method involves the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction is known for its mild conditions and high functional group tolerance, making it suitable for the synthesis of complex molecules like this compound.
Chemical Reactions Analysis
N-cyclopentyl-1-(2-methoxybenzoyl)-2,3-dihydro-1H-indole-5-sulfonamide undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it has been studied for its potential antiviral, anti-inflammatory, and anticancer activities . In medicine, it is being explored for its potential therapeutic applications, including as a drug candidate for various diseases. In industry, it is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-cyclopentyl-1-(2-methoxybenzoyl)-2,3-dihydro-1H-indole-5-sulfonamide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may interact with proteins involved in cell signaling and regulation.
Comparison with Similar Compounds
N-cyclopentyl-1-(2-methoxybenzoyl)-2,3-dihydro-1H-indole-5-sulfonamide can be compared with other indole derivatives, such as 5-[(Cyclopentylamino)sulfonyl]indolinyl 2-furyl ketone and 5-[(Cyclopentylamino)sulfonyl]indolinyl oxolan-2-yl ketone These compounds share a similar core structure but differ in their substituents, which can significantly impact their chemical properties and biological activities
Properties
IUPAC Name |
N-cyclopentyl-1-(2-methoxybenzoyl)-2,3-dihydroindole-5-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O4S/c1-27-20-9-5-4-8-18(20)21(24)23-13-12-15-14-17(10-11-19(15)23)28(25,26)22-16-6-2-3-7-16/h4-5,8-11,14,16,22H,2-3,6-7,12-13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UOCDDIWPVZYZCI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(=O)N2CCC3=C2C=CC(=C3)S(=O)(=O)NC4CCCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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